The compound N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antibacterial agents. Its structure features multiple functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group. The compound's molecular formula is , with a molecular weight of approximately 453.95 g/mol.
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be classified as:
The synthesis of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several key steps:
The molecular structure of N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 453.95 g/mol |
InChI Key | WZXUGZLTTRTPGA-UHFFFAOYSA-N |
SMILES Representation | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in several chemical reactions:
The primary target for N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is believed to be GATA family proteins.
The compound inhibits the DNA-binding activity of GATA3 and other GATA family members, thereby affecting gene expression related to immune responses.
It has been observed that this compound influences Th2 cell differentiation pathways, leading to a reduction in Th2 cytokine production.
Similar compounds have demonstrated favorable pharmacokinetic profiles, suggesting that this compound may also exhibit good absorption and distribution characteristics within biological systems .
The physical properties include:
Key chemical properties include:
Spectroscopic analyses (NMR and IR) provide insights into the functional groups present and confirm the structural integrity of the compound after synthesis.
N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several potential applications:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8